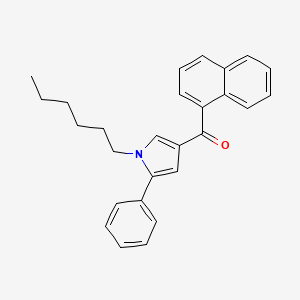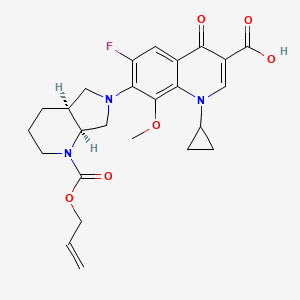
N-Allyloxycarbonyl Moxifloxacin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Allyloxycarbonyl Moxifloxacin is a derivative of moxifloxacin, a broad-spectrum fluoroquinolone antibiotic. Moxifloxacin is known for its efficacy against a wide range of bacterial infections, particularly those affecting the respiratory tract. The addition of the N-allyloxycarbonyl group to moxifloxacin enhances its properties, making it a valuable compound in various scientific and industrial applications .
Wirkmechanismus
Target of Action
N-Allyloxycarbonyl Moxifloxacin, a derivative of Moxifloxacin, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, transcription, and repair . Moxifloxacin has been found to have a higher affinity for bacterial DNA gyrase than for mammalian .
Mode of Action
The mode of action of this compound involves the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . By binding to the enzyme-DNA complex, it stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV . This action blocks the progress of the replication fork, thereby inhibiting DNA replication and leading to bacterial cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in bacterial DNA synthesis. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts DNA replication, transcription, and repair . This disruption leads to the destabilization of the bacterial cell and ultimately results in cell death .
Pharmacokinetics
The pharmacokinetics of Moxifloxacin involve absorption, distribution, metabolism, and excretion (ADME). Moxifloxacin is metabolized in the liver, with about 52% of the dose undergoing hepatic metabolism . About 22% of a Moxifloxacin dose is excreted via the kidneys as unmetabolized Moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide (M2) and N-sulphate (M1), respectively . The elimination half-life of Moxifloxacin is approximately 12-16 hours .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and proliferation. By targeting and inhibiting key enzymes involved in bacterial DNA synthesis, the compound disrupts critical cellular processes, leading to bacterial cell death . This makes it effective in treating various bacterial infections .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of biofilms can reduce the efficacy of Moxifloxacin . When combined with other agents such as n-acetyl-l-cysteine (nac), the antibiofilm efficacy of moxifloxacin can be significantly enhanced . This suggests that the action, efficacy, and stability of this compound can be influenced by the specific environmental context in which it is used .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyloxycarbonyl Moxifloxacin typically involves the protection of the amino group in moxifloxacin with an allyloxycarbonyl (Alloc) group. This can be achieved through a reaction with allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The final product is purified through crystallization or chromatography techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-Allyloxycarbonyl Moxifloxacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the allyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups .
Wissenschaftliche Forschungsanwendungen
N-Allyloxycarbonyl Moxifloxacin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving bacterial resistance and the development of new antibiotics.
Medicine: Investigated for its potential in treating resistant bacterial infections.
Industry: Utilized in the formulation of advanced pharmaceutical products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Moxifloxacin: The parent compound, widely used as an antibiotic.
Levofloxacin: Another fluoroquinolone with similar antibacterial properties.
Ciprofloxacin: Known for its effectiveness against Gram-negative bacteria.
Uniqueness
N-Allyloxycarbonyl Moxifloxacin stands out due to its enhanced stability and potential for use in drug development. The allyloxycarbonyl group provides additional sites for chemical modification, making it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
7-[(4aS,7aS)-1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O6/c1-3-9-35-25(33)28-8-4-5-14-11-27(13-19(14)28)21-18(26)10-16-20(23(21)34-2)29(15-6-7-15)12-17(22(16)30)24(31)32/h3,10,12,14-15,19H,1,4-9,11,13H2,2H3,(H,31,32)/t14-,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPKXWGXSJEFGB-IFXJQAMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCN(C4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN([C@@H]4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590267.png)
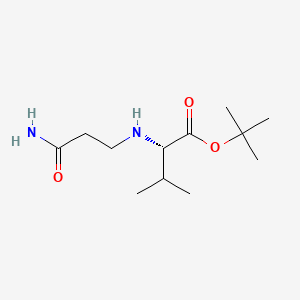

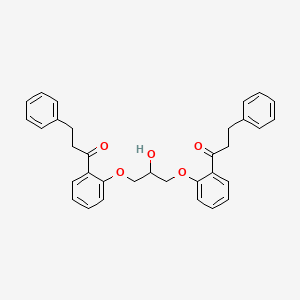
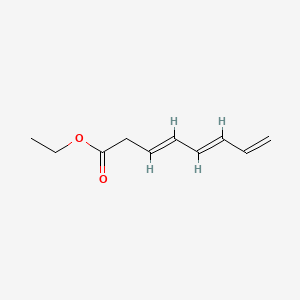
![N-[3-[2-[2-[3-[(2-Chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid](/img/structure/B590273.png)

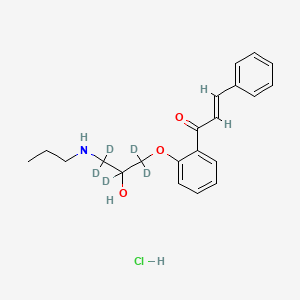
![Diethoxy{2-ethoxy-2-[(oxiran-2-yl)methoxy]ethyl}methylsilane](/img/structure/B590278.png)
